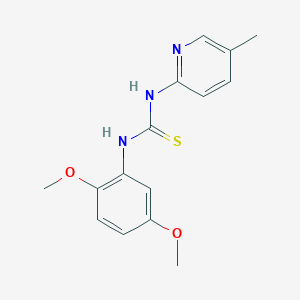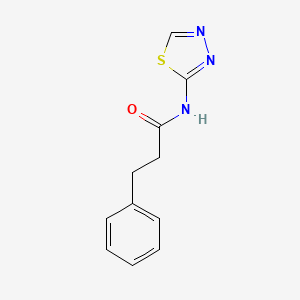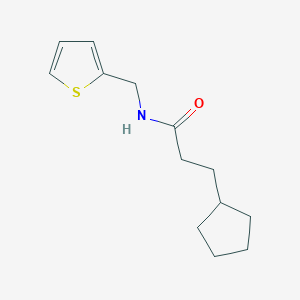![molecular formula C15H22N2O5S B5703016 N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly referred to as DPEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEMS belongs to the class of methanesulfonamide compounds, which have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of DPEMS is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular pathways. Specifically, DPEMS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPEMS may be able to alter the expression of genes involved in cancer cell growth and neurological function.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DPEMS has been found to exhibit a number of biochemical and physiological effects. Studies have shown that DPEMS can inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the compound's anti-cancer properties. Additionally, DPEMS has been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPEMS in lab experiments is its relatively low toxicity. Studies have shown that DPEMS is well-tolerated in animal models, even at high doses. Additionally, DPEMS is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using DPEMS in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals. Additionally, the mechanism of action of DPEMS is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on DPEMS. One area of focus could be on the compound's potential as a treatment for neurological disorders. Additional studies could explore the mechanisms by which DPEMS protects neurons from damage and improves cognitive function.
Another area of research could focus on the development of DPEMS-based therapies for cancer. Studies could explore the optimal dosing and administration of DPEMS, as well as its potential use in combination with other anti-cancer agents.
Finally, future research could focus on the development of new methanesulfonamide compounds with improved properties. By modifying the chemical structure of DPEMS, researchers may be able to develop compounds with enhanced therapeutic potential and improved solubility.
Métodos De Síntesis
The synthesis of DPEMS involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with pyrrolidine to form N-(3,4-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to produce DPEMS. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
DPEMS has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that DPEMS can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research has explored the potential use of DPEMS as a treatment for neurological disorders. Studies have shown that DPEMS can protect neurons from damage caused by oxidative stress and inflammation. Additionally, DPEMS has been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(10-14(13)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJDZMWFZCGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)


